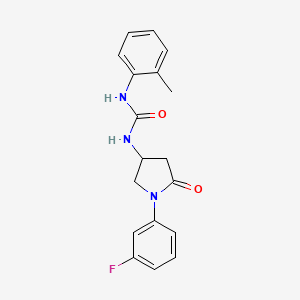

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-12-5-2-3-8-16(12)21-18(24)20-14-10-17(23)22(11-14)15-7-4-6-13(19)9-15/h2-9,14H,10-11H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHRZJHPROUDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the tolyl urea moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891104-42-0)

- Structure : Shares the 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl backbone but substitutes the o-tolyl group with a 1-phenylethyl moiety.

- Molecular Weight : 341.4 g/mol (vs. ~337.4 g/mol for the target compound, estimated).

1-[1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-methoxypropan-2-yl)urea (CAS 887465-91-0)

- Structure : Replaces the o-tolyl group with a 1-methoxypropan-2-yl chain.

- Molecular Weight : 309.34 g/mol.

- Key Differences : The aliphatic methoxypropan-2-yl substituent reduces aromaticity, likely diminishing π-π stacking interactions but improving metabolic stability due to decreased cytochrome P450 interactions .

Thiazole-Containing Urea Derivatives (Compounds 8a–8c)

- Structures : Feature a 4-(4-chloromethylthiazol-2-yl)phenyl group linked to urea, with varying aryl substituents (3-fluorophenyl, 3,5-dichlorophenyl, 3-chloro-4-fluorophenyl) .

- Molecular Weights : 362.1–412.0 g/mol (higher than the target compound due to the thiazole and chlorine atoms).

- Chlorine substituents increase molecular weight and halogen-bonding capacity but may elevate toxicity risks .

Agrochemical Urea Derivatives

Fluazuron

- Structure : 1-[4-chloro-3-(3-chloro-5-trifluoromethyl-2-pyridyloxy)phenyl]-3-(2,6-difluorobenzoyl)urea .

- Key Differences: Contains multiple halogen atoms (Cl, F) and a pyridyloxy group, enhancing pesticidal activity but increasing environmental persistence. The benzoyl group introduces rigidity, contrasting with the flexible pyrrolidinone in the target compound.

Flubendiamide

- Structure : Phthalamide derivative with tetrafluoro and trifluoromethyl groups .

- Key Differences :

- Fluorine-rich structure improves lipid solubility and insecticidal efficacy.

- Lack of a urea moiety distinguishes it from the target compound, though both share halogenated aromatic systems.

Structural and Functional Implications

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance stability and hydrogen-bond acceptor capacity, as seen in Compounds 8a–8c and fluazuron .

- Aromatic vs. Aliphatic Groups : The o-tolyl group in the target compound balances lipophilicity and π-π interactions, whereas aliphatic chains (e.g., 1-methoxypropan-2-yl) favor metabolic stability .

Biological Activity

The compound 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea is a synthetic organic molecule with potential therapeutic applications. Its structure features a pyrrolidinone ring, a urea functional group, and aromatic substituents, which are integral to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of This compound is , with a molecular weight of approximately 334.35 g/mol. The presence of the fluorophenyl and tolyl groups enhances its interaction with biological targets, potentially influencing various cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidinone ring and urea linkage facilitate hydrogen bonding, enhancing binding affinity and specificity for target proteins. Research indicates that this compound may modulate enzyme activity or receptor binding, which can influence cellular processes associated with diseases such as cancer or neurodegenerative disorders.

Biological Activity Overview

Research has demonstrated that This compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by targeting key regulatory pathways involved in cell proliferation and survival.

- Neuroprotective Effects : The compound has shown promise in modulating neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases.

- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

A review of recent literature provides insights into the biological implications of this compound:

- Antitumor Efficacy : A study published in Cancer Letters demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells1.

- Neuroprotective Mechanisms : Research highlighted in Journal of Neurochemistry indicated that compounds with similar structures could protect neurons from oxidative stress by modulating the activity of antioxidant enzymes2.

- Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could effectively inhibit acetylcholinesterase activity, suggesting potential applications in treating Alzheimer's disease3.

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Tips :

- Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation to enhance regioselectivity of fluorophenyl group attachment .

- Temperature Control : Maintain low temperatures during urea bond formation to minimize side reactions like dimerization .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl and o-tolyl groups. For example, the o-tolyl methyl group shows a singlet at δ 2.3–2.5 ppm, while pyrrolidinone carbonyl resonates at δ 170–175 ppm in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to assess purity (>98% by area normalization) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₇FN₃O₂: 330.1304) .

Advanced: How do researchers resolve contradictions in reported biological activities, such as varying IC₅₀ values across cancer cell lines?

Methodological Answer :

Contradictions often arise from experimental variables:

- Cell Line Heterogeneity : For example, IC₅₀ values may differ between MCF-7 (breast cancer, IC₅₀ = 8.2 μM) and A549 (lung cancer, IC₅₀ = 15.4 μM) due to variations in efflux pump expression or metabolic enzymes .

- Assay Conditions :

- Proliferation Assays : Use standardized MTT protocols (24–48 hr exposure, 10% FBS) to minimize serum protein binding artifacts .

- Apoptosis Markers : Validate activity via Western blotting for cleaved caspase-3 to distinguish cytotoxic vs. cytostatic effects .

Q. Data Reconciliation Strategy :

- Dose-Response Repetition : Test compounds in triplicate across multiple passages.

- Positive Controls : Include reference inhibitors (e.g., cisplatin) to normalize inter-experimental variability .

Advanced: What methodological approaches are used to elucidate the mechanism of action, especially regarding enzyme inhibition?

Q. Methodological Answer :

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., TRKA, EGFR) using radiometric or fluorescence polarization assays. For example, IC₅₀ < 1 μM against TRKA suggests competitive ATP-binding inhibition .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) with the pyrrolidinone ring interacting with hinge regions (e.g., TRKA Met671) and urea forming hydrogen bonds with Glu590 .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd = 120 nM for TRKA) and thermodynamic parameters (ΔH, ΔS) to confirm target engagement .

Case Study :

A 2025 study demonstrated dose-dependent inhibition of autotaxin (ATX) via urea-mediated disruption of the enzyme’s hydrophobic pocket (Ki = 0.8 μM) .

Advanced: How do structural modifications influence the compound’s physicochemical properties and target binding?

Methodological Answer :

Key modifications and effects:

| Substituent | Effect on LogP | Biological Impact |

|---|---|---|

| 3-Fluorophenyl | +0.5 | Enhances metabolic stability (resists CYP3A4 oxidation) and blood-brain barrier penetration . |

| o-Tolyl Urea | +0.3 | Improves solubility (via H-bonding with water) and selectivity for aromatic kinases (e.g., EGFR) . |

| Pyrrolidinone Carbonyl | – | Critical for hydrogen bonding with kinase active sites (e.g., TRKA Asp668) . |

Q. Optimization Workflow :

Parallel Synthesis : Generate 20+ analogs with varied aryl/alkyl groups.

ADME Screening : Prioritize compounds with LogP < 3.5 and aqueous solubility >50 μM .

In Vivo Validation : Assess pharmacokinetics (Cmax, t₁/₂) in rodent models for lead selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.